1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine 1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18813695
InChI: InChI=1S/C8H7F2N3/c9-8(10)6-1-5(4-11)2-7(3-6)13-12/h1-3,8,13H,12H2
SMILES:
Molecular Formula: C8H7F2N3
Molecular Weight: 183.16 g/mol

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine

CAS No.:

Cat. No.: VC18813695

Molecular Formula: C8H7F2N3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Cyano-5-(difluoromethyl)phenyl)hydrazine -

Specification

Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
IUPAC Name 3-(difluoromethyl)-5-hydrazinylbenzonitrile
Standard InChI InChI=1S/C8H7F2N3/c9-8(10)6-1-5(4-11)2-7(3-6)13-12/h1-3,8,13H,12H2
Standard InChI Key DEEMPRBQZKDMDP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)F)NN)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 3-(difluoromethyl)-5-hydrazinylbenzonitrile, reflects its substitution pattern: a benzonitrile core with hydrazine (-NHNH₂) and difluoromethyl (-CF₂H) groups at the 5- and 3-positions, respectively . The presence of electron-withdrawing cyano and difluoromethyl groups influences its electronic distribution, enhancing reactivity toward nucleophilic and cyclization reactions .

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₈H₇F₂N₃
Molecular Weight183.16 g/mol
CAS Registry Number1805914-20-8
SMILESC1=C(C=C(C=C1C(F)F)NN)C#N
InChI KeyDEEMPRBQZKDMDP-UHFFFAOYSA-N

The planar aromatic system facilitates π-π stacking interactions, while the hydrazine moiety enables condensation reactions with carbonyl compounds . X-ray crystallography of analogous structures confirms the coplanar arrangement of substituents, which minimizes steric hindrance .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorptions for the cyano group (≈2200 cm⁻¹), NH stretching of hydrazine (3100–3000 cm⁻¹), and C-F vibrations (1100–1000 cm⁻¹) . Nuclear magnetic resonance (NMR) data for related compounds indicate aromatic protons resonate between δ 7.2–8.2 ppm, while the difluoromethyl group appears as a triplet (δ ≈ 6.5 ppm) due to coupling with fluorine atoms .

Synthesis and Manufacturing

Primary Synthetic Route

The standard synthesis involves condensing 3-cyano-5-(difluoromethyl)benzaldehyde with hydrazine hydrate in ethanol or methanol under reflux. This nucleophilic addition-elimination reaction proceeds via intermediate formation of a hydrazone, which tautomerizes to the final product.

Table 2: Representative Synthesis Conditions

ReactantSolventTemperatureTimeYield
3-Cyano-5-(difluoromethyl)benzaldehydeEthanol78°C4–6 h70–75%

Side products may include oligomers from hydrazine overaddition, necessitating careful stoichiometric control. Purification typically involves recrystallization from ethanol or column chromatography .

Alternative Approaches

While the aldehyde-hydrazine route dominates industrial production, research explores microwave-assisted synthesis to reduce reaction times and improve yields . Additionally, palladium-catalyzed cross-coupling of halogenated precursors with hydrazine derivatives offers potential for regioselective functionalization, though scalability remains challenging .

Applications in Heterocyclic Chemistry

Pyrazole and Pyridazine Synthesis

The hydrazine group undergoes cyclocondensation with 1,3-diketones or α,β-unsaturated ketones to form pyrazole rings, a reaction exploited in pharmaceutical intermediates . For example, reacting the compound with acetylacetone in acetic acid yields 5-(difluoromethyl)-3-cyano-1-phenylpyrazole, a scaffold prevalent in agrochemicals .

Table 3: Heterocyclic Derivatives and Conditions

SubstrateProduct ClassCatalystYield
Ethyl acetoacetatePyrazolo[3,4-b]pyridineBi(OTf)₃82%
Dimethyl acetylenedicarboxylateDihydropyridazineNH₄OAc75%

Fluorinated Material Precursors

Incorporating the difluoromethyl group enhances the thermal stability and lipophilicity of polymeric materials. Copolymerization with acrylonitrile derivatives produces resins with improved flame retardancy, leveraging fluorine’s electronegativity to quench free radicals .

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